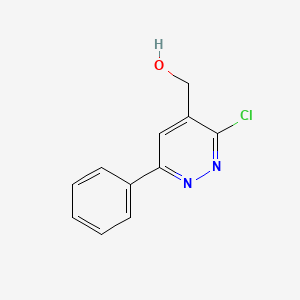
4-Pyridazinemethanol, 3-chloro-6-phenyl-
描述
4-Pyridazinemethanol, 3-chloro-6-phenyl- is a pyridazine derivative with a chlorine atom at position 3, a phenyl group at position 6, and a hydroxymethyl (-CH$_2$OH) group at position 4. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and reactivity properties.
属性
IUPAC Name |
(3-chloro-6-phenylpyridazin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-11-9(7-15)6-10(13-14-11)8-4-2-1-3-5-8/h1-6,15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGDUAKJLRQAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridazinemethanol, 3-chloro-6-phenyl- typically involves the reaction of mucochloric acid with benzene under mild conditions. This method allows for the preparation of novel pyridazine derivatives from easily accessible starting materials . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Pyridazinemethanol, 3-chloro-6-phenyl- undergoes various types of chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, hydrogen-substituted derivatives, and various substituted pyridazine derivatives depending on the nucleophile used.
科学研究应用
4-Pyridazinemethanol, 3-chloro-6-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of agrochemicals such as herbicides and insecticides.
作用机制
The mechanism of action of 4-Pyridazinemethanol, 3-chloro-6-phenyl- involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .
相似化合物的比较
Comparison with Similar Compounds
The structural and functional differences between 4-Pyridazinemethanol, 3-chloro-6-phenyl- and related pyridazine/triazine derivatives are critical to their physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Key Observations:
Substituent Effects :
- The hydroxymethyl group in the target compound increases polarity compared to analogs with methyl (e.g., 3-chloro-6-methyl-4-phenylpyridazine) or trifluoromethyl groups. This may enhance solubility in aqueous media, favoring pharmaceutical applications .
- Electron-withdrawing groups (e.g., CF$_3$ in 3-chloro-6-[4-(trifluoromethyl)phenyl]pyridazine) improve chemical stability and are common in agrochemicals .
Heterocycle Core Differences :
- Pyridazine vs. Triazine : The triazine derivative () has a more electron-deficient core due to three nitrogen atoms, making it reactive in nucleophilic substitution reactions. Pyridazines, with two adjacent nitrogens, exhibit distinct electronic profiles suitable for hydrogen bonding .
Synthetic Routes :
- Chloro-pyridazines (e.g., 3-chloro-6-substituted derivatives) are often synthesized via nucleophilic displacement reactions. For example, 3-chloro-6-phenylpyridazine intermediates can react with alcohols or amines to introduce functional groups like -CH$_2$OH .
Biological Relevance :
- Piperazine-substituted pyridazines () show affinity for neurological targets, while hydrazine derivatives () are explored as ligands or antitumor agents. The target compound’s hydroxymethyl group may enable interactions with enzymes or receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


